
Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate, also known as sodium pentobarbital, is a barbiturate drug that acts as a central nervous system depressant. It is commonly used for anesthesia, sedation, and euthanasia in both humans and animals. The drug has been in use since the early 1900s and is still widely used today due to its effectiveness and relatively low cost.
Wirkmechanismus
Sodium pentobarbital works by enhancing the activity of the neurotransmitter GABA, which is responsible for inhibiting the activity of neurons in the brain. This leads to a decrease in brain activity and a sedative effect. The drug also has anticonvulsant properties and can be used to treat seizures.
Biochemische Und Physiologische Effekte
Sodium pentobarbital has a number of biochemical and physiological effects on the body. It can cause respiratory depression, decreased blood pressure, and decreased heart rate. It can also cause muscle relaxation and decreased reflexes. In high doses, the drug can lead to coma and death.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium pentobarbital has several advantages for use in lab experiments. It is a potent sedative and anesthetic, making it useful for studies involving the central nervous system. It is also relatively easy to administer and has a predictable onset and duration of action. However, there are limitations to its use, including the potential for respiratory depression and the need for careful monitoring of vital signs.
Zukünftige Richtungen
There are several future directions for research involving Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate pentobarbital. One area of interest is in the development of new drugs that target the GABA receptor, which could lead to more effective treatments for anxiety, insomnia, and other disorders. Another area of research is in the development of new anesthetics that have fewer side effects and a faster onset of action. Additionally, there is ongoing research into the use of Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate pentobarbital for euthanasia and end-of-life care.
Synthesemethoden
Sodium pentobarbital can be synthesized through a multi-step process starting with malonic acid and diethyl malonate. The final step involves reacting the intermediate product with cyclohexanone and Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate ethoxide. The resulting product is then purified and converted into the Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate salt form.
Wissenschaftliche Forschungsanwendungen
Sodium pentobarbital has been widely used in scientific research for its ability to induce anesthesia and sedation in animals. It is commonly used in studies involving the central nervous system, such as sleep research and studies on addiction and drug abuse. The drug is also used in studies on the cardiovascular and respiratory systems, as well as in studies on the effects of various drugs on the body.
Eigenschaften
CAS-Nummer |
17626-59-4 |
|---|---|
Produktname |
Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate |
Molekularformel |
C12H14N2Na2O3 |
Molekulargewicht |
258.25 g/mol |
IUPAC-Name |
sodium;5-cyclohex-3-en-1-yl-5-ethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3.Na/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;/h3-4,8H,2,5-7H2,1H3,(H2,13,14,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
NDSZTDWOFWTSGK-UHFFFAOYSA-M |
SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)C2CCC=CC2.[Na+] |
Kanonische SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)C2CCC=CC2.[Na+] |
Andere CAS-Nummern |
17626-59-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



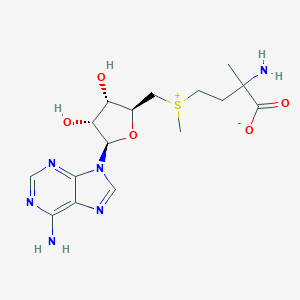
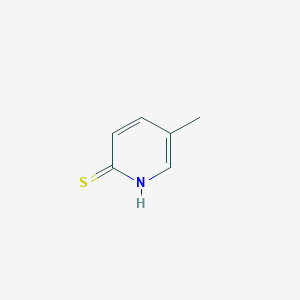
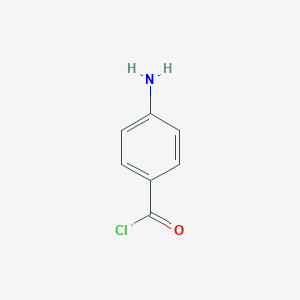
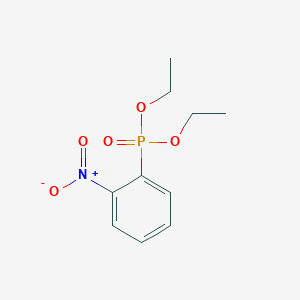
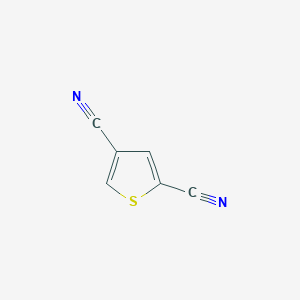

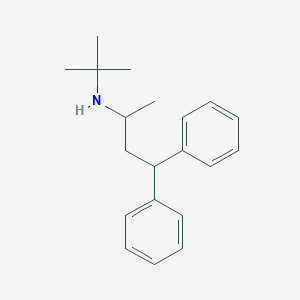
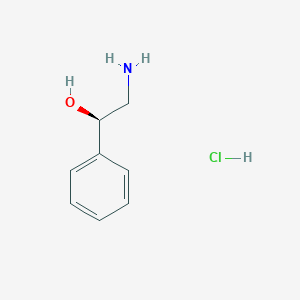
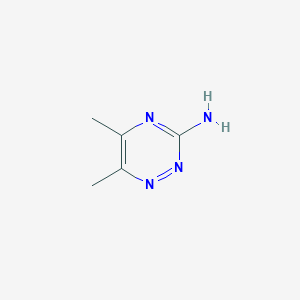
![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)
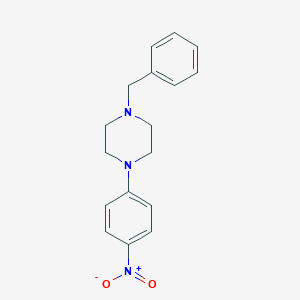
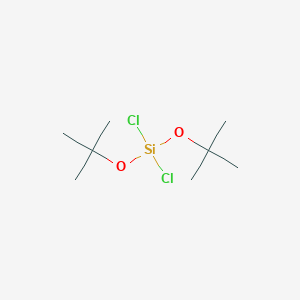
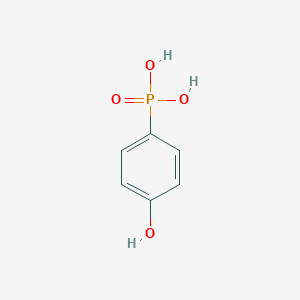
![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)